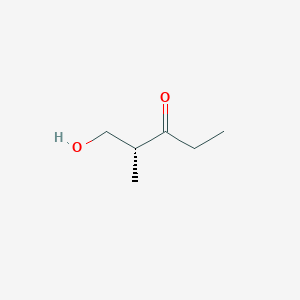
(R)-1-Hydroxy-2-methyl-3-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Hydroxy-2-methyl-3-pentanone is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Hydroxy-2-methyl-3-pentanone can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 2-methyl-3-pentanone using a chiral catalyst such as ®-BINAP-Ru complex can yield ®-1-Hydroxy-2-methyl-3-pentanone with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-1-Hydroxy-2-methyl-3-pentanone may involve the use of biocatalysts. Enzymatic reduction using alcohol dehydrogenases (ADH) from specific microorganisms can provide an efficient and environmentally friendly route to this compound. The reaction conditions typically include a buffered aqueous solution, a cofactor such as NADH or NADPH, and the substrate ketone.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-Hydroxy-2-methyl-3-pentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-methyl-3-pentanone.
Reduction: Further reduction can lead to the formation of 2-methyl-3-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-3-pentanone
Reduction: 2-Methyl-3-pentanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-Hydroxy-2-methyl-3-pentanone has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of ®-1-Hydroxy-2-methyl-3-pentanone depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where it undergoes transformation through a series of steps involving the formation and breaking of chemical bonds. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-Hydroxy-2-methyl-3-pentanone
- 2-Methyl-3-pentanone
- 2-Methyl-3-pentanol
Comparison:
(S)-1-Hydroxy-2-methyl-3-pentanone: The enantiomer of ®-1-Hydroxy-2-methyl-3-pentanone, with similar chemical properties but different biological activity due to its chirality.
2-Methyl-3-pentanone: The ketone form, which lacks the hydroxyl group and thus has different reactivity and applications.
2-Methyl-3-pentanol: The fully reduced form, which has different physical and chemical properties compared to the hydroxyl-ketone form.
®-1-Hydroxy-2-methyl-3-pentanone stands out due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
183474-64-8 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(2R)-1-hydroxy-2-methylpentan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
JYEMLYGXHDIVRA-RXMQYKEDSA-N |
Isomerische SMILES |
CCC(=O)[C@H](C)CO |
Kanonische SMILES |
CCC(=O)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


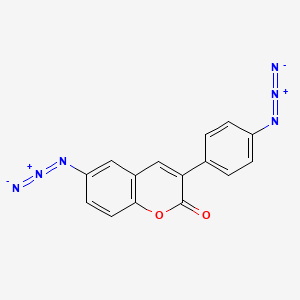
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
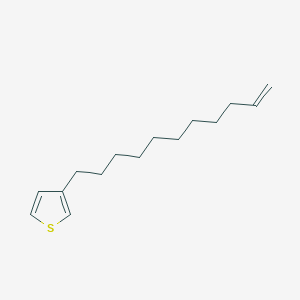
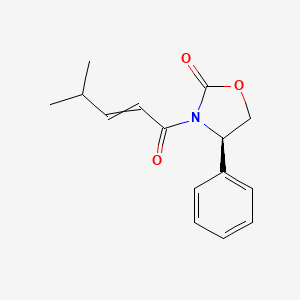
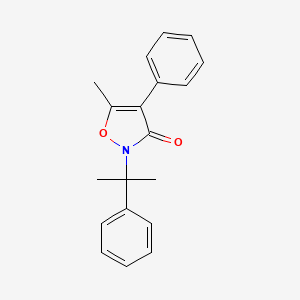
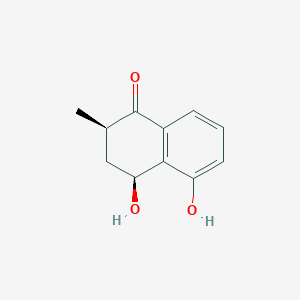
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)


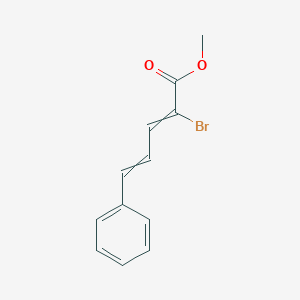
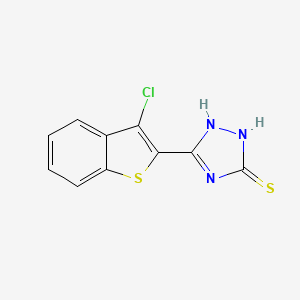
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
